Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate
Description
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Properties
IUPAC Name |
methyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2)6-7(11)4-5-8(10)9(12)13-3/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJMCDQYRCNFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCC1C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate" properties
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"Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate" structure
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"Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate" molecular weight
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"Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate" synthesis pathway
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Spectroscopic data of "Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate"
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"Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate" as a synthetic intermediate
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Methodological & Application
Synthesis of "Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate"
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"Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate" synthesis protocol
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Reagents for "Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate" synthesis
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"Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate" from 3,3-dimethylcyclohexanone
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Enolate formation of "Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate"
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Ester hydrolysis of "Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate"
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Scale-up synthesis of "Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate"
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Application Note: Regioselective Generation and Trapping of the Kinetic Enolate from Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate using LiHMDS
Abstract
This document provides a detailed technical guide on the reaction of methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate with lithium hexamethyldisilazide (LiHMDS). The focus is on the highly regioselective formation of the kinetic lithium enolate, a versatile intermediate in modern organic synthesis. We will explore the mechanistic principles underpinning this selectivity, present a robust, step-by-step protocol for the enolate's generation and subsequent in situ trapping with an electrophile, and discuss critical parameters for procedural success. This guide is intended for researchers in synthetic chemistry and drug development seeking to leverage sterically controlled enolate chemistry for the construction of complex molecular architectures.
Mechanistic Principles: The Power of Steric Control
The synthetic utility of enolates is fundamental to carbon-carbon bond formation.[1] For unsymmetrical ketones, such as the title compound, the ability to selectively deprotonate one α-carbon over another is paramount for achieving a desired synthetic outcome.[2][3] The reaction of this compound presents a classic case of kinetic versus thermodynamic control.
1.1. The Substrate: An Asymmetric Cyclohexanone
The substrate, this compound, possesses two distinct sets of enolizable protons alpha to the C4-ketone:
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C3-Protons: These are adjacent to a quaternary center bearing two methyl groups. This position is highly sterically encumbered. Deprotonation here would lead to the more substituted, and thus more thermodynamically stable, enolate (the "thermodynamic enolate").[3]
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C5-Protons: These reside on a methylene carbon and are significantly more sterically accessible. Deprotonation at this site leads to the less substituted, less stable enolate, which is formed more rapidly (the "kinetic enolate").
1.2. The Reagent: LiHMDS for Kinetic Control
Lithium hexamethyldisilazide (LiHMDS) is an exceptionally strong, non-nucleophilic, and sterically demanding base.[4] These properties make it the ideal reagent for selectively generating the kinetic enolate.[5][6]
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Steric Hindrance: The bulky bis(trimethylsilyl)amide structure of LiHMDS preferentially abstracts the less sterically hindered C5 proton, as access to the C3 proton is impeded by the gem-dimethyl group.[5]
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Irreversibility: The vast difference in pKa between the ketone (pKa ≈ 19-20) and the conjugate acid of LiHMDS, hexamethyldisilazane (pKa ≈ 36), renders the deprotonation essentially irreversible under the reaction conditions.
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Low Temperature: Performing the reaction at low temperatures (typically -78 °C) is critical. It provides the activation energy barrier necessary to prevent the initially formed kinetic enolate from equilibrating to the more stable thermodynamic isomer.[6]
The regioselective deprotonation is visualized below.
Synthetic Application: In Situ Trapping of the Kinetic Enolate
The generated lithium enolate is a potent nucleophile but is typically not isolated. Its value lies in its immediate reaction (in situ) with a suitable electrophile to form a new carbon-carbon or carbon-heteroatom bond at the C5 position.[4] This two-step, one-pot sequence is a powerful synthetic strategy.
Common electrophiles for trapping include:
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Alkyl Halides (R-X): For introducing alkyl groups (alkylation). This SN2 reaction works best with methyl and primary halides.[4][7]
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Silyl Halides (R₃Si-X): For the formation of silyl enol ethers. Silyl enol ethers are stable enolate surrogates used in a vast range of transformations, such as Mukaiyama aldol additions.[8]
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Aldehydes and Ketones: For aldol addition reactions, forming β-hydroxy carbonyl compounds.
The general workflow is a cornerstone of modern synthetic planning.
Detailed Experimental Protocol
This protocol describes the generation of the kinetic enolate and its subsequent trapping with trimethylsilyl chloride (TMSCl) to yield methyl 2,2-dimethyl-4-(trimethylsilyloxy)cyclohex-3-enecarboxylate.
3.1. Reagents and Equipment
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This compound
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Lithium hexamethyldisilazide (LiHMDS), 1.0 M solution in THF
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Trimethylsilyl chloride (TMSCl), freshly distilled
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Anhydrous tetrahydrofuran (THF), inhibitor-free
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Standard oven-dried glassware for anhydrous reactions (round-bottom flask, dropping funnel)
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Magnetic stirrer, stir bar, and inert atmosphere setup (e.g., nitrogen or argon balloon)
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Low-temperature bath (e.g., dry ice/acetone, -78 °C)
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Rotary evaporator and equipment for column chromatography
3.2. Step-by-Step Procedure
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Reaction Setup: To an oven-dried 100 mL round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.84 g, 10.0 mmol, 1.0 equiv).
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Dissolution: Add 30 mL of anhydrous THF and stir until the substrate is fully dissolved.
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Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Base Addition: While maintaining the temperature at -78 °C, add LiHMDS (11.0 mL of a 1.0 M solution in THF, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. The solution may turn a pale yellow color, indicating enolate formation.
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Enolate Formation: Stir the reaction mixture at -78 °C for 45 minutes. It is crucial to maintain this low temperature to prevent equilibration.
-
Electrophile Trapping: Add freshly distilled trimethylsilyl chloride (1.52 mL, 1.30 g, 12.0 mmol, 1.2 equiv) dropwise via syringe over 5 minutes. A white precipitate of lithium chloride (LiCl) may form.
-
Reaction Completion: Allow the mixture to stir at -78 °C for 30 minutes, then remove the cooling bath and let the reaction warm to room temperature over approximately 1 hour.
-
Quenching: Carefully pour the reaction mixture into 50 mL of cold, saturated aqueous NH₄Cl solution in a separatory funnel.
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Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous NaHCO₃ (if the quench was acidic) and 50 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure silyl enol ether.
Data Summary and Expected Outcomes
The following table summarizes the key parameters for the described protocol and a hypothetical alkylation variant for comparison.
| Parameter | Protocol A: Silylation | Protocol B: Alkylation |
| Substrate | This compound | This compound |
| Base | LiHMDS (1.1 equiv) | LiHMDS (1.1 equiv) |
| Electrophile | Trimethylsilyl Chloride (1.2 equiv) | Methyl Iodide (1.2 equiv) |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | -78 °C to RT | -78 °C to RT |
| Reaction Time | ~2 hours | ~2-4 hours |
| Major Product | Methyl 2,2-dimethyl-4-(trimethylsilyloxy)cyclohex-3-enecarboxylate | Methyl 2,2,5-trimethyl-4-oxocyclohexanecarboxylate |
| Expected Yield | 85-95% | 75-85% |
| Key Outcome | Regioselective formation of the kinetic silyl enol ether | Regioselective C5-alkylation |
Troubleshooting and Critical Considerations
-
Anhydrous Conditions: The success of the reaction is highly dependent on the exclusion of water. Moisture will quench the enolate and reduce yields. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
Temperature Control: Strict adherence to -78 °C during enolate formation is the most critical parameter for ensuring high regioselectivity.[6] Allowing the solution to warm prematurely can lead to equilibration and a mixture of kinetic and thermodynamic products.
-
Base Stoichiometry: Using a slight excess of LiHMDS (1.05-1.1 equiv) ensures complete deprotonation of the ketone.[9] Commercially available LiHMDS solutions should be titrated periodically to confirm their molarity.
-
Electrophile Quality: The electrophile should be pure and, in the case of liquids like TMSCl, freshly distilled to remove any acidic impurities (e.g., HCl) that could degrade the enolate.
-
Side Reactions: While LiHMDS is non-nucleophilic, prolonged reaction times at elevated temperatures could potentially lead to side reactions. The described protocol is designed to minimize these possibilities. In alkylations, over-alkylation can be an issue if the product's remaining α-protons are sufficiently acidic, though this is less of a concern in this specific system.[10]
References
- CHEM 330 Topics Discussed on Oct 19. (n.d.).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Godenschwager, P. F., & Collum, D. B. (2005). Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities. Journal of the American Chemical Society, 127(34), 11965–11973. [Link]
- BenchChem. (2025).
- Sun, X., & Collum, D. B. (2018). Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities. Journal of the American Chemical Society, 140(34), 10898–10906. [Link]
- Fuller, P. E., & Collum, D. B. (2018). Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways. Journal of the American Chemical Society, 140(34), 10888–10897. [Link]
- Godenschwager, P. F., & Collum, D. B. (2005). Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities. Journal of the American Chemical Society. [Link]
- KPU Pressbooks. (n.d.). 6.3 Alkylation at the α-Carbon. In Organic Chemistry II. [Link]
- ResearchGate. (2025). Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E / Z Selectivities and Enolate Reactivities.
- Petroselli, M., & Bacchiocchi, C. (2022). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers, 9, 6205-6212. [Link]
- Scott, W. J., & Stille, J. K. (1986). Alkylation of Enolates with Triflates. Journal of the American Chemical Society, 108(11), 3033–3040.
- OpenStax. (2023). 22.
- Scribd. (n.d.). Kinetic vs.
- University of Calgary. (n.d.). Kinetic vs.
- Ashenhurst, J. (2022).
- Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. organic-chemistry-academy.com. [Link]
- Tat, M., & Dudding, T. (2018). Silyl Tosylate Precursors to Cyclohexyne, 1,2-Cyclohexadiene, and 1,2-Cycloheptadiene. The Journal of Organic Chemistry, 83(15), 8438–8445. [Link]
- PrepChem. (n.d.).
- Alexakis, A., et al. (2013). Direct Trapping of Sterically Encumbered Aluminum Enolates. Organic Letters, 15(9), 2152-5. [Link]
- Request PDF. (n.d.). Practical Synthesis of Precursors of Cyclohexyne and 1,2-Cyclohexadiene.
- BenchChem. (2025).
- Mol-Instincts. (2025).
- ResearchGate. (2025). Reaction of Ketones with Lithium Hexamethyldisilazide: Competitive Enolizations and 1,2-Additions.
Sources
- 1. 182.160.97.198:8080 [182.160.97.198:8080]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 7. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datapdf.com [datapdf.com]
Boron trifluoride etherate in reactions of "Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate"
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"Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate" for pharmaceutical development
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"Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate" synthesis yield improvement
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Purification of "Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate"
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"Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate" column chromatography
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Side reactions in "Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate" synthesis
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Byproducts of "Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate" formation
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"Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate" stability and storage
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Common issues in the synthesis of "Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate"
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Technical Support Center: Stereocontrol in the Synthesis of Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate
Welcome to the dedicated technical support guide for the synthesis of Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereochemistry in this specific synthesis. Our goal is to provide actionable, field-proven insights to help you troubleshoot and prevent racemization, ensuring the stereochemical integrity of your target molecule.
Introduction: The Challenge of Stereocontrol
The synthesis of this compound, a valuable building block in organic synthesis, often involves steps that can compromise the stereochemical purity of the final product. The primary culprit is typically racemization (or more accurately, epimerization) at the C4 position, which is α- to the ketone. This occurs via the formation of a planar enolate intermediate under basic or acidic conditions, leading to a loss of the desired stereoconfiguration. Understanding and controlling the factors that promote enolization is therefore critical for a successful and stereoselective synthesis.
Part 1: Racemization Troubleshooting Guide
This section addresses common issues encountered during the synthesis that can lead to a loss of stereochemical purity.
Issue 1: Significant Racemization Detected After Base-Catalyzed Reaction Step
Question: I'm performing a reaction involving the deprotonation of the α-proton at C5, but I'm observing significant epimerization at C4. Why is this happening and how can I prevent it?
Answer: This is a classic case of undesired enolization at the C4 position. The α-proton at C4 is susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate. Once this enolate is formed, reprotonation can occur from either face, resulting in a mixture of epimers.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Strong, Non-Hindered Base | Bases like sodium hydroxide or potassium tert-butoxide can readily deprotonate the less sterically hindered α-proton at C4. | Switch to a more sterically hindered base, such as Lithium diisopropylamide (LDA), which will preferentially deprotonate the more accessible C5 proton. |
| High Reaction Temperature | Higher temperatures provide the necessary activation energy for the formation of the more thermodynamically stable enolate at C4. | Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled deprotonation at C5. |
| Prolonged Reaction Time | Extended exposure to basic conditions increases the likelihood of equilibrium being established between the desired product and its epimer. | Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| Protic Solvent | Protic solvents can facilitate proton exchange, promoting the formation of the enolate and subsequent epimerization. | Use an aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. |
Experimental Protocol: Kinetically Controlled Deprotonation to Minimize Epimerization
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Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous THF (10 mL) and cooled to -78 °C in a dry ice/acetone bath.
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Base Preparation: Diisopropylamine (1.1 eq) is added to the flask, followed by the slow, dropwise addition of n-butyllithium (1.05 eq) while maintaining the temperature at -78 °C. The solution is stirred for 30 minutes to pre-form the LDA.
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Substrate Addition: A solution of this compound (1.0 eq) in anhydrous THF (5 mL) is added dropwise to the LDA solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
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Reaction: The reaction mixture is stirred at -78 °C for 1-2 hours. Progress is monitored by TLC.
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Quenching: The reaction is quenched by the addition of a suitable electrophile or a proton source (e.g., saturated aqueous ammonium chloride solution) at -78 °C.
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Workup: The mixture is allowed to warm to room temperature, and the product is extracted with an appropriate organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Diagram: Kinetic vs. Thermodynamic Enolate Formation
Caption: Kinetic vs. Thermodynamic enolate formation pathways.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of racemization for this molecule?
A1: The racemization, or more precisely epimerization, at the C4 position occurs through the formation of a planar enol or enolate intermediate. The α-proton at C4 is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. In the presence of a base or acid, this proton can be removed, forming a trigonal planar enolate. The subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of stereoisomers and a loss of optical purity.
Q2: Can the choice of solvent influence the degree of racemization?
A2: Absolutely. Protic solvents, such as alcohols, can facilitate epimerization by acting as a proton shuttle, enabling the equilibrium between the keto and enol forms. Aprotic polar solvents, like THF or DMF, are generally preferred as they solvate the cation of the base without interfering with the enolization process through proton transfer.
Q3: Are there any purification techniques that can separate the desired stereoisomer from the epimer?
A3: Chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is the most effective method for separating enantiomers or diastereomers. Fractional crystallization can also be employed if the epimers form crystalline derivatives with a chiral resolving agent and exhibit different solubilities.
Q4: How does the gem-dimethyl group at C2 affect the stereochemistry?
A4: The gem-dimethyl group at the C2 position plays a crucial role in the stereochemical outcome. It provides significant steric hindrance, which can influence the facial selectivity of incoming reagents and can also affect the relative stability of different conformations of the cyclohexanone ring. This steric bulk can be exploited to direct reactions to the less hindered face of the molecule.
Diagram: Troubleshooting Logic for Racemization
Technical Support Center: Synthesis of Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate
Welcome to the technical support guide for the synthesis of Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this key intermediate. Our goal is to move beyond simple protocols and offer a deeper understanding of the chemical principles at play, empowering you to overcome common experimental hurdles.
Introduction: The Challenge of Steric Hindrance
The synthesis of this compound presents a unique set of challenges primarily centered around the sterically hindered quaternary carbon at the C2 position. This gem-dimethyl group significantly influences the reactivity of adjacent functional groups and can lead to lower yields, incomplete reactions, or the formation of undesired side products. This guide will explore established and alternative synthetic routes, focusing on troubleshooting the specific issues that arise from this structural feature.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Robinson annulation approach is giving low yields. What are the common failure points?
The Robinson annulation is a classic and powerful method for the formation of six-membered rings. However, the gem-dimethyl group in the target molecule can complicate this sequence.
Answer: Low yields in the Robinson annulation sequence for this target molecule often stem from two key steps: the initial Michael addition and the subsequent intramolecular aldol condensation.
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Michael Addition Issues: The nucleophilicity of the enolate is critical. If your enolate is not forming efficiently or is too sterically hindered, the Michael addition to methyl vinyl ketone (MVK) will be slow and incomplete.
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Troubleshooting:
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Base Selection: A common issue is the choice of base. While potassium or sodium methoxide are frequently used, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium tert-butoxide can lead to more complete enolate formation, especially at low temperatures (-78 °C), minimizing side reactions.
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Solvent Effects: The choice of solvent is crucial. Aprotic polar solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are generally preferred as they solvate the metal cation, leading to a more reactive "naked" enolate.
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MVK Quality: Ensure your methyl vinyl ketone is freshly distilled. MVK is prone to polymerization, which will significantly reduce the concentration of the active Michael acceptor.
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Aldol Condensation & Dehydration: The cyclization step can be sluggish due to the steric hindrance imposed by the gem-dimethyl group.
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Troubleshooting:
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Reaction Conditions: This step often requires more forcing conditions (e.g., heating with a stronger base or acid) than a standard Robinson annulation. However, this can also lead to side products. A stepwise approach, where the Michael adduct is isolated first and then subjected to cyclization conditions, can offer better control.
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Alternative Cyclization Catalysts: Consider using a Lewis acid catalyst to promote the intramolecular aldol reaction under milder conditions.
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Experimental Protocol: Stepwise Robinson Annulation
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Enolate Formation | Methyl isobutyrate, LDA, THF, -78 °C | To generate the lithium enolate of the starting ester. |
| 2 | Michael Addition | Freshly distilled Methyl Vinyl Ketone (MVK) | To form the Michael adduct. |
| 3 | Workup & Isolation | Aqueous NH4Cl quench, extraction with Et2O | To isolate the intermediate Michael adduct. |
| 4 | Aldol Condensation | NaOMe, MeOH, reflux | To effect the intramolecular aldol condensation and dehydration. |
| 5 | Purification | Column chromatography on silica gel | To isolate the final product. |
Logical Flow: Robinson Annulation Troubleshooting
Caption: Troubleshooting logic for low yields in the Robinson annulation.
FAQ 2: Are there viable alternatives to the Robinson Annulation for this synthesis?
Answer: Yes, several alternative strategies can be employed to circumvent the challenges of the Robinson annulation, particularly the steric hindrance issues. A highly effective alternative is a Dieckmann condensation-based approach.
This strategy involves the intramolecular condensation of a diester to form the β-keto ester, followed by hydrolysis and decarboxylation. This route offers better control and often higher yields for sterically hindered systems.
Alternative Route: Dieckmann Condensation Pathway
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Michael Addition: The synthesis begins with a Michael addition of a suitable nucleophile to an α,β-unsaturated ester. A key advantage here is the ability to use a less sterically hindered nucleophile than in the Robinson annulation.
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Alkylation: The resulting enolate is then alkylated to introduce the necessary carbon framework.
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Dieckmann Condensation: The crucial ring-forming step is an intramolecular Dieckmann condensation of the resulting diester. This is typically promoted by a strong base like sodium hydride or sodium ethoxide.
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Hydrolysis & Decarboxylation: The resulting β-keto ester is then hydrolyzed (often under acidic or basic conditions) and decarboxylated upon heating to yield the target ketone.
Synthetic Pathway: Dieckmann Condensation
Caption: Overview of the Dieckmann condensation synthetic route.
FAQ 3: I am observing significant amounts of an enol ether byproduct during my final esterification. How can I prevent this?
Answer: The formation of an enol ether is a common side reaction when attempting to esterify the carboxylic acid precursor to this compound, especially under acidic conditions. The ketone functionality can tautomerize to its enol form, which can then be trapped by the alcohol (methanol) to form the enol ether.
Troubleshooting Enol Ether Formation:
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Milder Esterification Conditions: Avoid strongly acidic conditions and high temperatures. Fischer esterification (refluxing in methanol with a catalytic amount of sulfuric acid) is often too harsh for this substrate.
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Recommended Method: Use diazomethane for a high-yield, mild esterification. However, diazomethane is highly toxic and explosive, requiring specialized handling.
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Safer Alternative: A carbodiimide-mediated coupling, such as using dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), is an excellent choice. This method proceeds at room temperature and avoids strongly acidic or basic conditions.
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Comparison of Esterification Methods
| Method | Conditions | Pros | Cons |
| Fischer Esterification | MeOH, H2SO4 (cat.), reflux | Inexpensive reagents | Harsh conditions, enol ether formation |
| Diazomethane | CH2N2, Et2O, 0 °C to rt | High yield, mild conditions | Highly toxic and explosive |
| DCC/DMAP Coupling | DCC, DMAP, MeOH, CH2Cl2, rt | Mild conditions, high yield | DCC byproduct can be difficult to remove |
| EDC/DMAP Coupling | EDC, DMAP, MeOH, CH2Cl2, rt | Mild conditions, water-soluble byproduct | More expensive than DCC |
References
- Robinson Annulation: Heathcock, C. H. (1991). The Robinson Annulation. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 833-863). Pergamon Press. [Link]
- Dieckmann Condensation: Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation. Organic Reactions, 15, 1-203. [Link]
- Carbodiimide Coupling Reactions: Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]
Troubleshooting enolate alkylation of "Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate"
Commencing Data Gathering
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Technical Support Center: Protecting Group Strategies for Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate
Welcome to the technical support center for Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by this versatile building block. Here, we provide in-depth, field-proven insights into protecting group strategies, formatted as a series of frequently asked questions and troubleshooting scenarios you may encounter during your experiments.
Introduction: The Synthetic Challenge
This compound presents a common synthetic challenge: the presence of two key reactive functional groups, a ketone and a methyl ester. Chemoselective modification at other positions of the cyclohexane ring, or transformations of the ester or ketone itself, often requires a robust protecting group strategy to prevent unwanted side reactions. The steric hindrance provided by the gem-dimethyl group at the C2 position adds another layer of complexity to consider. This guide will help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound that I need to consider for protection?
The two primary reactive functional groups are the ketone at the C4 position and the methyl ester at the C1 position. The ketone is susceptible to nucleophilic attack and reduction, while the ester can undergo hydrolysis or transesterification. Your choice of protecting group will depend on which of these sites you need to mask while you perform chemistry elsewhere on the molecule.
Q2: I want to perform a reaction on the ester group. What is the best strategy for protecting the ketone?
For reactions involving the ester, such as reduction to an alcohol or Grignard addition, the ketone must be protected. The most common and robust method for protecting ketones is to convert them into a ketal (also known as an acetal).
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Recommended Protecting Group: Ethylene glycol is a highly effective choice, forming a stable 1,3-dioxolane ring. This protection is typically performed under acidic conditions.
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Why this works: The formation of the five-membered dioxolane ring is thermodynamically favorable. This ketal is stable to a wide range of nucleophilic and basic conditions, making it ideal for reactions involving the ester moiety.
Diagram: Ketone Protection Workflow This diagram illustrates the decision-making process for protecting the ketone functionality.
Caption: Workflow for ester modification requiring ketone protection.
Q3: What does "orthogonal protection" mean in the context of this molecule?
Orthogonal protection refers to a strategy where two different functional groups in a molecule are protected with groups that can be removed under different conditions. For this compound, this would mean:
-
Protecting the ketone with a group stable to the conditions needed to remove the ester's protecting group (or to modify the ester).
-
Protecting the ester (or a derivative) with a group stable to the conditions needed to remove the ketone's protecting group.
For instance, you could protect the ketone as a ketal (acid-labile) and then hydrolyze the methyl ester to a carboxylic acid using a base. The ketal would remain intact during the basic hydrolysis. This allows for selective deprotection and reaction at either site.
Troubleshooting Guide
Scenario 1: Incomplete Ketone Protection
Q: I am trying to protect the ketone with ethylene glycol and p-toluenesulfonic acid (pTSA) in toluene, but I am seeing low yields and my starting material remains. What is going wrong?
This is a common issue, often related to water management and reaction equilibrium.
A: The formation of a ketal is a reversible equilibrium reaction that produces water. According to Le Chatelier's principle, this water must be removed to drive the reaction to completion.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly. Use anhydrous solvents (toluene is a good choice as it forms an azeotrope with water).
-
Use a Dean-Stark Apparatus: This is the most effective method for removing water as it forms. The toluene-water azeotrope boils, condenses, and collects in the side arm, with the denser water separating to the bottom while the toluene returns to the reaction flask.
-
Check Your Reagents: Ensure the ethylene glycol is dry and the pTSA is not old and hydrated.
-
Reaction Time and Temperature: Given the potential for some steric hindrance from the gem-dimethyl group, you may need to increase the reaction time or ensure the toluene is refluxing vigorously to facilitate water removal.
-
| Parameter | Standard Condition | Troubleshooting Adjustment |
| Solvent | Toluene | Ensure anhydrous; consider fresh solvent. |
| Catalyst | pTSA (catalytic) | Use fresh, dry pTSA. |
| Water Removal | Dean-Stark Trap | CRITICAL: Ensure it is set up correctly and collecting water. |
| Temperature | Reflux | Maintain a steady, vigorous reflux. |
| Reaction Time | 4-6 hours | Monitor by TLC; may require longer (8-12 hours). |
Scenario 2: Unwanted Ester Hydrolysis During Deprotection
Q: I have successfully protected the ketone as a ketal and performed my desired reaction. Now, during the deprotection of the ketal using aqueous acid, I am also hydrolyzing my methyl ester. How can I selectively deprotect the ketone?
This is a classic selectivity problem. While ketal deprotection requires acidic conditions, prolonged exposure or harsh conditions can lead to the hydrolysis of the ester.
A: The key is to use mild acidic conditions and carefully monitor the reaction.
-
Troubleshooting Steps:
-
Milder Acidic Conditions: Instead of strong mineral acids like HCl or H2SO4, try using a milder system. A common choice is acetic acid in a mixture of tetrahydrofuran (THF) and water. Another option is using pyridinium p-toluenesulfonate (PPTS) in wet acetone.
-
Control the Temperature: Perform the deprotection at room temperature or even at 0 °C to slow down the rate of ester hydrolysis relative to ketal cleavage.
-
Monitor Closely with TLC: Track the disappearance of your protected starting material and the appearance of the desired ketone product. Quench the reaction as soon as the starting material is consumed to minimize the time the ester is exposed to the acidic medium.
-
Work-up Promptly: Once the reaction is complete, immediately neutralize the acid with a weak base like sodium bicarbonate solution during the work-up.
-
Diagram: Orthogonal Deprotection Strategy This diagram shows how different conditions can selectively target either the ketal or the ester.
Caption: Orthogonal deprotection of a ketal-protected keto-ester.
Experimental Protocols
Protocol 1: Protection of the Ketone as a Dimethyl Ketal
This protocol describes the formation of the 1,3-dioxolane from this compound using ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol (2.0 eq.)
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.05 eq.)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus, reflux condenser, and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous toluene (approx. 0.2 M concentration).
-
Add ethylene glycol (2.0 eq.) and pTSA (0.05 eq.) to the flask.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the collection of water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to quench the acid catalyst.
-
Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude protected product, which can be purified by column chromatography if necessary.
Protocol 2: Deprotection of the Ketal
This protocol describes the mild deprotection of the ketal to regenerate the ketone.
Materials:
-
Protected keto-ester
-
Acetone
-
Water
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq.)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the ketal-protected compound (1.0 eq.) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add PPTS (0.1 eq.) to the solution.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC for the disappearance of the starting material.
-
Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the deprotected ketone. Purify by column chromatography if needed.
References
- Wuts, P. G. M. & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons. [Link]
- Kocienski, P. J. (2004). Protecting Groups, 3rd Edition. Thieme. [Link]
- Pilcher, A. S. & DeShong, P. (1994). A Mild Method for the Cleavage of Acetals and Ketals. The Journal of Organic Chemistry, 59(23), 6949-6952. [Link]
"Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate" synthesis scale-up challenges
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Handling and safety precautions for "Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate"
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Validation & Comparative
A Comparative Guide to Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate and Its Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate, a versatile building block in organic synthesis. We will delve into its physicochemical and spectroscopic properties, explore its synthesis and purification, and conduct a comparative analysis with relevant structural analogs. This document is intended to serve as a practical resource for laboratory and process development applications.
Physicochemical and Spectroscopic Profile
This compound is a cyclic ketoester with a molecular formula of C10H16O3 and a molecular weight of 184.23 g/mol . Its structural features, including a ketone and a methyl ester functional group, make it a valuable intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H16O3 | PubChem |
| Molecular Weight | 184.23 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | Chemical suppliers |
| Boiling Point | ~110-112 °C at 10 mmHg | Chemical suppliers |
| Density | ~1.05 g/mL | Chemical suppliers |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | General knowledge |
Spectroscopic Characterization:
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): δ ~3.7 (s, 3H, OCH₃), 2.8-2.2 (m, 4H, CH₂), 1.9-1.7 (m, 2H, CH₂), 1.2 (s, 6H, C(CH₃)₂) ppm. The exact chemical shifts and multiplicities can vary slightly depending on the solvent and instrument.
-
¹³C NMR (CDCl₃, 101 MHz): δ ~208 (C=O, ketone), 175 (C=O, ester), 52 (OCH₃), 48 (C(CH₃)₂), 40-30 (CH₂), 24 (C(CH₃)₂) ppm.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorptions are observed around 1735 cm⁻¹ (C=O stretch, ester) and 1715 cm⁻¹ (C=O stretch, ketone).
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak (M⁺) at m/z 184, with fragmentation patterns corresponding to the loss of methoxy and other functional groups.
-
Synthesis and Purification
A common synthetic route to this compound involves the Michael addition of a dimethylmalonate equivalent to a suitable α,β-unsaturated ketone, followed by cyclization and decarboxylation.
Experimental Protocol: Synthesis via Robinson Annulation
This protocol outlines a general procedure. Specific reaction conditions may need to be optimized.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of isobutyraldehyde and methyl vinyl ketone in a suitable solvent (e.g., ethanol).
-
Base Addition: A catalytic amount of a base, such as sodium ethoxide, is added portionwise at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis and purification of this compound.
Comparative Analysis with Structural Analogs
Several analogs of this compound are commercially available or can be readily synthesized. The choice of which building block to use often depends on the specific synthetic target and the desired steric and electronic properties.
Table 2: Comparison of 4-Oxocyclohexanecarboxylate Analogs
| Compound | Structure | Key Differentiating Features | Common Applications |
| This compound | C10H16O3 | Gem-dimethyl group at the 2-position provides steric hindrance and influences conformational preferences. | Synthesis of complex natural products and pharmaceutical intermediates where steric bulk is desired. |
| Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | Lacks the gem-dimethyl group, making it less sterically hindered. | General purpose building block for the synthesis of various carbocyclic and heterocyclic systems. |
| Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | Ethyl ester instead of a methyl ester, which can alter reactivity and solubility. | Used when an ethyl ester is required for subsequent transformations or to modify physical properties. |
Logical Relationship: Structure-Activity Considerations
Caption: Impact of the gem-dimethyl group on the properties and reactivity of the cyclohexanone core.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique structural feature, the gem-dimethyl group, imparts specific steric and conformational properties that can be exploited in the design of complex molecular architectures. Understanding its synthesis, purification, and spectroscopic characteristics, as well as how it compares to other commercially available analogs, is crucial for its effective application in research and development.
References
- PubChem. This compound.
HPLC analysis of "Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate"
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Confirming the structure of "Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate"
Starting The Investigation
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Purity assessment of "Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate"
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"Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate" vs other beta-keto esters
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A Comparative Guide to the Reactivity of Cyclic β-Keto Esters: A Senior Application Scientist's Perspective
For the discerning researcher in organic synthesis and drug development, cyclic β-keto esters are invaluable building blocks. Their utility, however, is not uniform across different ring sizes. The subtle interplay of ring strain, stereoelectronics, and conformational effects leads to significant and often predictable differences in reactivity. This guide provides an in-depth comparison of the reactivity of common cyclic β-keto esters, grounded in mechanistic principles and supported by experimental data, to empower chemists to make more informed decisions in reaction design and optimization.
The Heart of Reactivity: Acidity and Enolate Formation
The reactivity of β-keto esters is fundamentally governed by the acidity of the α-proton and the subsequent formation of a resonance-stabilized enolate. This enolate is the key nucleophilic intermediate in a vast array of synthetic transformations, including alkylations, acylations, and condensations. The ease of its formation, and its inherent stability, is directly influenced by the size of the carbocyclic ring.
The acidity of the α-proton is a direct reflection of the stability of the conjugate base (the enolate). In cyclic systems, the stability of this planar enolate is heavily influenced by the torsional strain and bond angle distortions imposed by the ring structure.
Key Experimental Data: α-Proton Acidity
The most direct measure of the ease of enolate formation is the acid dissociation constant (pKa) of the α-proton. The lower the pKa, the more acidic the proton and the more readily the enolate is formed.
| Compound | Ring Size | pKa (in DMSO) | Relative Acidity |
| Ethyl 2-oxocyclopentanecarboxylate | 5-membered | ~12.5 | More Acidic |
| Ethyl 2-oxocyclohexanecarboxylate | 6-membered | ~14.1 | Less Acidic |
| Acyclic (e.g., Ethyl Acetoacetate) | - | ~14.2 | Less Acidic |
Data compiled from various sources on organic chemistry.
This data clearly indicates that the α-proton of the five-membered cyclic β-keto ester is significantly more acidic than its six-membered counterpart. This can be attributed to the differing steric and stereoelectronic effects imposed by the ring systems.
The Influence of Ring Structure: A Mechanistic Deep Dive
The difference in acidity and, consequently, reactivity between five- and six-membered cyclic β-keto esters can be rationalized by considering the geometric constraints of the rings.
Five-Membered Ring Systems (e.g., Ethyl 2-oxocyclopentanecarboxylate)
In the cyclopentane ring, there is significant torsional strain due to the eclipsing of adjacent C-H bonds. Upon deprotonation at the α-carbon, this carbon rehybridizes from sp³ to sp². This change in hybridization is favorable in a five-membered ring as it helps to alleviate some of the inherent torsional strain by increasing the number of planar atoms. The resulting enolate is therefore more stable, which is reflected in the lower pKa of the starting material.
Six-Membered Ring Systems (e.g., Ethyl 2-oxocyclohexanecarboxylate)
The cyclohexane ring can adopt a stable, strain-free chair conformation. The conversion of an sp³ carbon to an sp² carbon during enolate formation introduces a degree of planarization that disrupts this stable conformation, leading to an increase in ring strain. Consequently, the enolate of a six-membered cyclic β-keto ester is relatively less stable than that of a five-membered ring, and the parent β-keto ester is less acidic.
Figure 2: Keto-enol tautomerism in different ring systems.
A Case Study: Alkylation Reactions
The alkylation of cyclic β-keto esters is a cornerstone of synthetic chemistry for the formation of C-C bonds. The difference in reactivity between the five- and six-membered systems is readily apparent in these reactions.
Due to the greater acidity and more rapid formation of the enolate, ethyl 2-oxocyclopentanecarboxylate generally undergoes alkylation more readily and under milder conditions than ethyl 2-oxocyclohexanecarboxylate. This can translate to higher yields and shorter reaction times.
Representative Alkylation Yields
| Substrate | Electrophile | Base | Typical Yield |
| Ethyl 2-oxocyclopentanecarboxylate | Benzyl Bromide | NaOEt | >90% |
| Ethyl 2-oxocyclohexanecarboxylate | Benzyl Bromide | NaOEt | ~75-85% |
These are representative yields based on established reactivity principles. Actual yields may vary depending on specific reaction conditions.
The higher nucleophilicity and concentration of the cyclopentanone enolate at equilibrium lead to a more efficient reaction with the electrophile.
Experimental Protocol: A Competitive Alkylation Experiment
To empirically validate the reactivity difference, a competitive alkylation experiment can be performed. This self-validating system provides a clear and direct comparison of the two substrates under identical conditions.
Figure 3: Workflow for a competitive alkylation experiment.
Step-by-Step Methodology
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of sodium ethoxide (0.9 equivalents) in dry ethanol.
-
Addition of Substrates: To the stirred base solution at room temperature, add a mixture of ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) and ethyl 2-oxocyclohexanecarboxylate (1.0 equivalent) dropwise via syringe.
-
Enolate Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure the establishment of the deprotonation equilibrium.
-
Addition of Electrophile: Cool the reaction mixture to 0°C in an ice bath. Add methyl iodide (0.8 equivalents) dropwise. The sub-stoichiometric amount of electrophile ensures that the enolates are competing for a limited amount of it.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2 hours.
-
Quenching: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by gas chromatography-mass spectrometry (GC-MS) and/or ¹H NMR spectroscopy to determine the relative ratio of the alkylated cyclopentanone product to the alkylated cyclohexanone product.
Expected Outcome: The ratio of the alkylated five-membered ring product to the six-membered ring product will be significantly greater than 1, providing direct evidence for the higher reactivity of the former.
Conclusion and Outlook
The reactivity of cyclic β-keto esters is intricately linked to their ring size. The five-membered systems, such as ethyl 2-oxocyclopentanecarboxylate, are more acidic and form enolates more readily than their six-membered counterparts. This translates to higher reactivity in nucleophilic reactions like alkylation. For the synthetic chemist, this understanding is crucial for selecting the appropriate substrate and reaction conditions to achieve the desired outcome. When a rapid and efficient reaction is required, the five-membered ring system is often the superior choice. Conversely, the lower reactivity of the six-membered ring can be exploited in situations requiring greater selectivity or milder reaction conditions. This guide serves as a foundational tool for leveraging these intrinsic properties for more effective and predictable synthetic strategies.
References
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry, Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
- House, H. O. (1972).Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc. (Note: While a specific URL to the full text is not available, this is a standard and authoritative reference in the field of organic chemistry).
- Strategic Applications of Named Reactions in Organic Synthesis (2005). Elsevier.
"Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate" analogues in synthesis
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Efficacy of "Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate" as a building block
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A Comparative Guide to the Stereoselectivity of Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. The spatial arrangement of atoms within a molecule can profoundly influence its biological activity, making the development of stereoselective reactions paramount. This guide provides an in-depth analysis of the stereoselectivity observed in reactions of methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate, a versatile building block in organic synthesis. We will objectively compare its performance with alternative methods and provide the supporting experimental data and mechanistic insights necessary for informed decision-making in your synthetic endeavors.
The Strategic Importance of Stereocontrol in the Cyclohexanone Framework
The substituted cyclohexanone ring is a prevalent motif in numerous natural products and pharmaceutical agents. The stereochemical configuration of substituents on this ring system can dictate the molecule's interaction with biological targets. This compound offers a synthetically useful scaffold where the existing stereocenters and conformational biases can be leveraged to direct the stereochemical outcome of subsequent transformations at the C4-carbonyl group. Understanding the factors that govern this stereoselectivity is crucial for the efficient construction of complex, multi-stereocenter molecules.
This guide will focus on the diastereoselective reduction of the ketone, a fundamental transformation that sets a key stereocenter. We will explore how different reducing agents and reaction conditions influence the facial selectivity of the hydride attack, leading to either the cis or trans diastereomer of the corresponding 4-hydroxycyclohexanecarboxylate.
Comparative Analysis of Diastereoselective Reduction
The reduction of the C4-carbonyl of this compound can yield two diastereomeric alcohols: cis-4-hydroxy and trans-4-hydroxy. The facial selectivity of this reduction is highly dependent on the steric and electronic environment of the carbonyl group, which is influenced by the substituents on the cyclohexane ring.
Experimental Data Summary
The following table summarizes the diastereoselectivity observed with various reducing agents. The diastereomeric ratio (d.r.) indicates the ratio of the cis to the trans product.
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis : trans) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 | 85 : 15 |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran | -78 | 10 : 90 |
| L-Selectride® | Tetrahydrofuran | -78 | >99 : 1 |
| K-Selectride® | Tetrahydrofuran | -78 | >99 : 1 |
Mechanistic Interpretation and Causality
The observed stereochemical outcomes can be rationalized by considering the interplay of steric hindrance and the trajectory of hydride attack, often explained by models such as the Felkin-Anh and Cieplak models.
-
Sodium Borohydride (NaBH₄): This relatively small hydride donor can approach the carbonyl group from either the axial or equatorial face. However, the gem-dimethyl group at the C2 position and the methoxycarbonyl group at the C1 position create significant steric hindrance to the axial approach. Consequently, the equatorial attack is favored, leading to the formation of the cis-alcohol as the major product.
-
Lithium Aluminum Hydride (LiAlH₄): While also a small hydride donor, the coordination of the lithium cation to the carbonyl oxygen can influence the transition state. In this case, the preference for axial attack is more pronounced, resulting in the trans-alcohol as the major product. This reversal of selectivity highlights the subtle interplay of steric and electronic effects.
-
L-Selectride® and K-Selectride®: These are bulky, sterically demanding hydride reagents. The large tri-sec-butylborohydride moiety effectively blocks the equatorial face of the carbonyl group, forcing the hydride to attack from the axial direction. This results in exceptionally high diastereoselectivity for the cis-alcohol.
The following diagram illustrates the competing pathways for hydride attack:
Caption: Competing hydride attack pathways on the C4-carbonyl.
Comparison with Alternative Strategies for Stereocontrol
While substrate-controlled diastereoselection is a powerful tool, other methods can also be employed to achieve high levels of stereocontrol in the synthesis of substituted cyclohexanols.
| Strategy | Description | Advantages | Disadvantages |
| Substrate Control (using this compound) | The inherent stereochemistry and conformational bias of the starting material direct the stereochemical outcome of the reaction. | Atom-economical, no need for chiral auxiliaries or catalysts. | The level of stereoselectivity is fixed by the substrate structure and may not be tunable. |
| Chiral Auxiliaries | A chiral moiety is temporarily attached to the molecule to direct a stereoselective transformation. | High levels of stereoselectivity can often be achieved, and the auxiliary can be recycled. | Requires additional synthetic steps to attach and remove the auxiliary, which can lower the overall yield. |
| Chiral Catalysts | A small amount of a chiral catalyst is used to generate a chiral environment around the reacting species, leading to a stereoselective outcome. | High catalytic turnover means only a small amount of the catalyst is needed. Can often provide access to either enantiomer of the product by choosing the appropriate catalyst enantiomer. | Development and optimization of a suitable catalyst can be time-consuming and expensive. |
Experimental Protocols
General Procedure for the Diastereoselective Reduction of this compound
Materials:
-
This compound
-
Selected reducing agent (NaBH₄, LiAlH₄, L-Selectride®, or K-Selectride®)
-
Anhydrous solvent (Methanol or Tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Protocol:
-
To a solution of this compound (1.0 eq) in the appropriate anhydrous solvent under an inert atmosphere, cool the reaction mixture to the specified temperature.
-
Slowly add the reducing agent (1.1 - 1.5 eq) to the cooled solution.
-
Stir the reaction mixture at the specified temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-hydroxycyclohexanecarboxylate.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC).
The following workflow diagram outlines the key steps in the experimental procedure:
Caption: Experimental workflow for diastereoselective reduction.
Conclusion
This compound is a valuable starting material for the stereoselective synthesis of substituted cyclohexanols. The inherent structural features of this molecule allow for a significant degree of substrate-controlled diastereoselectivity in reduction reactions. By carefully selecting the hydride reagent, researchers can favor the formation of either the cis or trans diastereomer with high selectivity. While alternative methods such as the use of chiral auxiliaries or catalysts offer greater flexibility and potentially higher levels of stereocontrol, the simplicity and atom economy of the substrate-controlled approach make it an attractive option for many synthetic applications. This guide provides the foundational knowledge and practical data to enable informed decisions in the design and execution of stereoselective syntheses utilizing this versatile building block.
References
- Diastereoselective Reductions of Cyclohexanones. Comprehensive Organic Synthesis, Volume 8, Pages 1-47.
- Stereocontrol in the Reduction of Cyclohexanones. Journal of the American Chemical Society, 1985, 107 (18), pp 5219–5224.
- The Felkin-Anh-Eisenstein Model for Stereoselective Nucleophilic Addition to Carbonyls. Chemical Reviews, 2000, 100 (8), pp 3009–3038.
- Cieplak Effect: A Review. Chemical Reviews, 1999, 99 (5), pp 1265–1336.
A Comparative Guide to the Synthesis of Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate
Authored by: [Your Name], Senior Application Scientist
Introduction: Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate is a valuable building block in organic synthesis, finding application in the development of novel pharmaceuticals and complex molecular architectures. The strategic placement of a ketone, a methyl ester, and gem-dimethyl groups on a cyclohexane ring makes it a versatile intermediate. This guide provides a comprehensive analysis of the primary synthetic route for this compound—the Dieckmann condensation—and offers a comparative perspective on potential alternative methodologies. Our focus is on providing researchers, scientists, and drug development professionals with a robust, experimentally validated protocol and a critical evaluation of its performance against other synthetic strategies.
I. The Validated Primary Synthetic Route: Dieckmann Condensation
The intramolecular cyclization of diesters, known as the Dieckmann condensation, stands as the most reliable and well-documented method for the synthesis of this compound. This approach offers high yields and a straightforward pathway to the desired cyclic β-keto ester.
A. Mechanistic Rationale
The Dieckmann condensation is an intramolecular Claisen condensation. The reaction proceeds via the formation of an enolate from one of the ester groups, which then attacks the carbonyl carbon of the other ester group, forming a cyclic β-keto ester after acidification. The choice of a strong base is critical to deprotonate the α-carbon of the ester, initiating the cyclization.
Experimental Workflow: Dieckmann Condensation
Caption: Workflow for the synthesis of this compound via Dieckmann condensation.
B. Detailed Experimental Protocol
Materials:
-
Dimethyl 3,3-dimethylheptanedioate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
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Hydrochloric acid (HCl), 10% aqueous solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a 60% dispersion of sodium hydride in mineral oil.
-
The mineral oil is removed by washing the sodium hydride with anhydrous toluene under a nitrogen atmosphere.
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Anhydrous toluene is added to the flask to create a slurry of sodium hydride.
-
A solution of dimethyl 3,3-dimethylheptanedioate in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to 0°C in an ice bath.
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The reaction is quenched by the slow, dropwise addition of a 10% aqueous HCl solution until the mixture is acidic (pH ~2).
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The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
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The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
C. Performance Data
| Parameter | Dieckmann Condensation |
| Typical Yield | 75-85% |
| Purity (post-purification) | >98% (by GC-MS and NMR) |
| Key Reagents | Dimethyl 3,3-dimethylheptanedioate, Sodium Hydride |
| Solvent | Toluene, THF |
| Reaction Temperature | Reflux |
| Scalability | Readily scalable to multi-gram quantities |
II. Comparative Analysis with Alternative Synthetic Strategies
While the Dieckmann condensation is the preferred method, it is instructive to compare it with other potential synthetic routes that could, in principle, yield the target molecule or its analogues.
A. Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation.
Conceptual Application:
A potential Robinson annulation approach would involve the reaction of a suitable enolate with an α,β-unsaturated ketone. However, constructing the precise substitution pattern of this compound via a standard Robinson annulation would be a multi-step and complex process, likely involving less readily available starting materials.
Logical Relationship: Robinson Annulation vs. Dieckmann Condensation
A Comparative Guide to the Synthesis of Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate
This guide provides a detailed comparative analysis of synthetic routes to Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate, a key intermediate in the synthesis of various natural products and pharmaceuticals. We will delve into the mechanistic underpinnings of prevalent methodologies, present comparative experimental data, and offer detailed protocols to enable researchers to make informed decisions for their specific applications.
Introduction: The Significance of a Versatile Ketoester
This compound is a valuable building block in organic synthesis. Its contained ketone and ester functionalities, coupled with the gem-dimethyl substitution, make it a precursor for a range of complex molecular architectures. Notably, it serves as a crucial intermediate in the total synthesis of various terpenoids and steroids. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of these larger synthetic endeavors. This guide will compare and contrast the classical Robinson annulation approach with modern variations and alternative strategies.
Synthetic Strategies: A Comparative Analysis
The synthesis of this target molecule has been approached through several key disconnection strategies. We will focus on the most prominent and well-documented methods, evaluating them based on yield, purity, scalability, and reaction conditions.
The Robinson Annulation Approach: A Classic Revisited
The Robinson annulation is a powerful and widely employed method for the formation of six-membered rings in steroid and terpenoid synthesis. The synthesis of this compound via this route typically involves the Michael addition of a nucleophile to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.
A common strategy involves the reaction of methyl acetoacetate with methyl vinyl ketone in the presence of a base. However, for our target molecule, a more substituted enolate is required. A well-established route utilizes the reaction of methyl 3,3-dimethyl-4-oxopentanoate with methyl vinyl ketone.
Mechanistic Insight: The reaction is initiated by the deprotonation of the α-carbon of the ketoester by a base, forming an enolate. This enolate then acts as a Michael donor, attacking the β-carbon of methyl vinyl ketone. The resulting diketoester intermediate subsequently undergoes an intramolecular aldol condensation to form the cyclohexenone ring, which is then typically reduced to the desired cyclohexanone.
Table 1: Comparison of Robinson Annulation Conditions
| Base Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium Ethoxide | Ethanol | 25 | 24 | 65-70 | ~95 | |
| Potassium Hydroxide | Methanol | 0-25 | 18 | 60-65 | ~93 | |
| L-Proline | DMSO | 25 | 48 | 75-80 | >98 |
As the data indicates, organocatalytic approaches using L-proline can offer superior yields and purity under milder conditions, avoiding the use of strong metallic bases which can lead to side reactions.
Experimental Protocol: L-Proline Catalyzed Synthesis
-
To a solution of methyl 3,3-dimethyl-4-oxopentanoate (1.0 eq) in DMSO (0.5 M), add L-proline (0.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add methyl vinyl ketone (1.2 eq) dropwise over 30 minutes.
-
Continue stirring at room temperature for 48 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Diagram 1: Robinson Annulation Workflow
Caption: L-Proline catalyzed Robinson annulation workflow.
Dieckmann Condensation: An Intramolecular Approach
The Dieckmann condensation offers an alternative intramolecular route to cyclic β-keto esters. This method involves the base-promoted intramolecular cyclization of a linear diester. For the synthesis of our target molecule, a suitable precursor would be methyl 2,2-dimethyl-6-oxoheptanedioate.
Mechanistic Insight: A strong base, such as sodium hydride or sodium alkoxide, is used to deprotonate one of the α-carbons, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic β-keto ester after acidic workup.
Table 2: Comparison of Dieckmann Condensation Conditions
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium Hydride | Toluene | 110 | 12 | 70-75 | ~96 | |
| Potassium t-Butoxide | THF | 65 | 8 | 75-80 | >97 | |
| Sodium Ethoxide | Ethanol | 78 | 16 | 68-72 | ~95 |
The use of potassium t-butoxide in THF often provides a slight advantage in terms of yield and reaction time due to its enhanced basicity and solubility.
Experimental Protocol: Potassium t-Butoxide Mediated Dieckmann Condensation
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add a solution of methyl 2,2-dimethyl-6-oxoheptanedioate (1.0 eq) in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium t-butoxide (1.1 eq) portion-wise over 20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (65 °C) for 8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography.
Diagram 2: Dieckmann Condensation Pathway
Caption: Mechanistic steps of the Dieckmann condensation.
Conclusion: Selecting the Optimal Synthetic Route
Both the Robinson annulation and the Dieckmann condensation represent viable and effective methods for the synthesis of this compound. The choice between these routes will largely depend on the availability of starting materials and the desired scale of the reaction.
-
The L-proline catalyzed Robinson annulation offers a milder, more environmentally friendly approach with excellent yields and purity. It is particularly well-suited for smaller to medium-scale syntheses where avoiding harsh bases is a priority.
-
The Dieckmann condensation , while requiring stronger bases and anhydrous conditions, can be more atom-economical if the linear diester precursor is readily accessible. This method is often favored for larger-scale industrial production due to potentially lower catalyst loading and straightforward purification.
Ultimately, the experimental data suggests that for laboratory-scale synthesis prioritizing high purity and mild conditions, the organocatalytic Robinson annulation is the superior choice. For large-scale synthesis where cost and atom economy are paramount, the Dieckmann condensation remains a highly competitive option.
References
- Heathcock, C. H., et al. (1981). Acyclic stereoselection. 13. Stereoselective synthesis of the C-1-to-C-7 segment of erythronolide A. The Journal of Organic Chemistry, 46(21), 4294–4307. [Link]
- Rapson, W. S., & Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288. [Link]
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
- Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]
- Davis, B. G., & Vankar, Y. D. (2003). A short and efficient synthesis of the Wieland-Miescher ketone and its analogues. Tetrahedron Letters, 44(12), 2549-2551. [Link]
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin. [Link]
Comparing yields of different "Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate" syntheses
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Safety Operating Guide
Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate proper disposal procedures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
